2-(3-Chlorophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(3-Chlorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWSYYGMXRWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589580 | |

| Record name | 2-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177307-35-5 | |

| Record name | 2-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)pyrrolidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, provides validated analytical methodologies for characterization, and explores its emerging role in the synthesis of pharmacologically active agents. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational scaffold in a multitude of natural products and synthetic drugs.[1][2] Its prevalence in pharmacologically active agents stems from its ability to introduce a three-dimensional, sp³-rich structural element, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The pyrrolidine nucleus is a key component in drugs with diverse therapeutic applications, including antihistaminic, anticholinergic, antibacterial, and antihypertensive agents.[1][2] The substitution pattern on the pyrrolidine ring is crucial in defining its biological activity, and the introduction of an aryl group at the 2-position, as seen in 2-(3-Chlorophenyl)pyrrolidine hydrochloride, creates a chiral center and provides a vector for further molecular exploration. This specific scaffold has garnered interest as a precursor for compounds with potential anticonvulsant and antinociceptive properties.[4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental outcomes.

2.1. Chemical Structure and Identification

The identity of 2-(3-Chlorophenyl)pyrrolidine hydrochloride is established by its unique combination of identifiers, including its CAS number, molecular formula, and IUPAC name. The compound exists as a racemic mixture or as individual enantiomers, which are critical to distinguish for stereospecific applications.

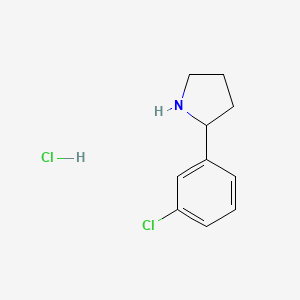

Diagram 1: Chemical Structure of 2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Caption: 2D structure of 2-(3-Chlorophenyl)pyrrolidine hydrochloride.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(3-chlorophenyl)pyrrolidine hydrochloride (for S-enantiomer) | [5] |

| (r)-2-(3-chlorophenyl)pyrrolidine hydrochloride (for R-enantiomer) | [6] | |

| CAS Number | 1360440-58-9 (S-enantiomer) | [5][7] |

| 1360442-43-8 (R-enantiomer) | [6] | |

| Molecular Formula | C₁₀H₁₃Cl₂N | [6][7] |

| Molecular Weight | 218.12 g/mol | [6][7] |

| InChI Key | SIAWSYYGMXRWLS-PPHPATTJSA-N (S-enantiomer) | [5] |

2.2. Physicochemical Data

The physical properties of 2-(3-Chlorophenyl)pyrrolidine hydrochloride dictate its handling, storage, and reaction conditions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | White Solid | [5] |

| Melting Point | No data available | |

| Boiling Point | No data available | [7] |

| Solubility | No data available | |

| Storage Temperature | Inert atmosphere, Room Temperature | [7][8] |

Note: The lack of publicly available data for melting and boiling points highlights the specialized nature of this compound, primarily used in research and development settings.

Synthesis and Manufacturing Insights

The synthesis of 2-(3-Chlorophenyl)pyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. While specific proprietary synthesis routes are not publicly disclosed, a general understanding can be derived from related chemical literature.

3.1. General Synthetic Approach

The synthesis likely involves the formation of the pyrrolidine ring followed by the introduction of the 3-chlorophenyl group, or a convergent synthesis where a precursor already containing the 3-chlorophenyl moiety is cyclized. A plausible route could involve the reaction of a suitable amino alcohol with a chlorinating agent, followed by cyclization. The final step would be the formation of the hydrochloride salt to improve stability and handling.

Diagram 2: Conceptual Synthetic Workflow

Caption: A high-level conceptual workflow for the synthesis of 2-(3-Chlorophenyl)pyrrolidine HCl.

3.2. Chirality in Synthesis

The presence of a stereocenter at the 2-position of the pyrrolidine ring means that chiral synthesis or resolution techniques are necessary to obtain the individual (R) and (S) enantiomers.[5][6][7] Asymmetric synthesis would likely employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The choice of a specific enantiomer is often critical in drug development, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(3-Chlorophenyl)pyrrolidine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

4.1. Spectroscopic Methods

While a full public spectral dataset is not available, the expected spectroscopic signatures can be inferred from the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, as well as distinct signals for the diastereotopic protons of the pyrrolidine ring. The proton at the chiral center (C2) would likely appear as a multiplet.

-

¹³C NMR would display signals for the six aromatic carbons and the four carbons of the pyrrolidine ring.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (181.07 g/mol ) and its fragmentation pattern would provide further structural information.[10]

4.2. Chromatographic Purity Assessment

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To determine the purity of 2-(3-Chlorophenyl)pyrrolidine hydrochloride and to separate it from any starting materials, byproducts, or degradation products.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.[11][12]

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., around 220-240 nm) should be employed.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

-

Validation: The method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.

-

Applications in Drug Discovery and Development

2-(3-Chlorophenyl)pyrrolidine hydrochloride is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key component in the development of novel agents targeting the central nervous system.

5.1. Precursor for Anticonvulsant and Antinociceptive Agents

Recent research has demonstrated the synthesis of novel 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides derived from a related succinic acid precursor.[4] These compounds have shown promising anticonvulsant activity in animal models, suggesting that the 3-chlorophenyl pyrrolidine scaffold is a valuable pharmacophore for the development of new treatments for epilepsy and neuropathic pain.[4] The mechanism of action for some of these derivatives is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[4]

5.2. Role in the Synthesis of Dopamine Autoreceptor Agonists

The broader class of phenylpiperazines and related heterocyclic compounds are known to interact with dopamine receptors.[13] While not a direct analog, the structural motifs present in 2-(3-Chlorophenyl)pyrrolidine hydrochloride are relevant to the design of molecules that modulate dopaminergic neurotransmission, which is a key strategy in the treatment of various neuropsychiatric disorders.

Safety, Handling, and Storage

Proper handling and storage procedures are crucial when working with any chemical substance to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

6.1. Hazard Identification

2-(3-Chlorophenyl)pyrrolidine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14][15]

Table 3: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed. | [14] |

| H315 | Causes skin irritation. | [14][15] |

| H319 | Causes serious eye irritation. | [14][15] |

| H335 | May cause respiratory irritation. | [14][15] |

6.2. Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][14][15]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[15]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

6.3. Storage and Stability

Store in a well-ventilated place and keep the container tightly closed.[15] The compound should be stored under an inert atmosphere at room temperature to prevent degradation.[7][8]

Conclusion

2-(3-Chlorophenyl)pyrrolidine hydrochloride is a valuable and versatile chiral building block for the synthesis of novel compounds with significant pharmacological potential, particularly in the area of central nervous system disorders. Its utility is underscored by the importance of the pyrrolidine scaffold in medicinal chemistry. A thorough understanding of its chemical properties, coupled with rigorous analytical control and safe handling practices, is essential for its successful application in research and drug development. This guide provides the foundational knowledge for scientists to effectively utilize this compound in their synthetic endeavors.

References

-

(R)-2-(3-chlorophenyl)pyrrolidine hydrochloride - Advanced ChemBlocks.

-

(S)-2-(3-Chloro-phenyl)-pyrrolidine hydrochloride - Sigma-Aldrich.

-

(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride - BLDpharm.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet - Aaronchem.

-

2-[4-(3-Chlorophenyl)phenyl]pyrrolidine - PubChem.

-

Safety Data Sheet - Fluorochem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

(S)-2-(3-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE - ChemicalBook.

-

(R)-2-(3-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE - ChemicalBook.

-

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride - PubChem.

-

2-(3-chlorophenyl)pyrrolidine - PubChemLite.

-

3-(3-Chlorophenyl)pyrrolidine - PubChem.

-

2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride - Sigma-Aldrich.

-

2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- - Substance Details - US EPA.

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC - PubMed Central.

-

(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride - Fluorochem.

-

2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride - PubChemLite.

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones - MDPI.

-

PubChem.

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications.

-

3-(3-chlorophenyl)pyrrolidine hydrochloride - Hit2Lead.

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central.

-

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Salt - Chiralblock.

-

3-(2-methylphenyl)pyrrolidine hydrochloride - Guidechem.

-

Pyrrolidine 13C NMR spectrum - ChemicalBook.

-

Pyrrolidine - Beijing Famozi Pharmaceutical Technology Co., Ltd.

-

Pyrrolidine - Wikipedia.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC.

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica.

-

Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System - Waters.

-

2-[(3-fluorophenyl)methyl]pyrrolidine hydrochloride - Oakwood Chemical.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-2-(3-Chloro-phenyl)-pyrrolidine hydrochloride | 1360440-58-9 [sigmaaldrich.com]

- 6. (R)-2-(3-chlorophenyl)pyrrolidine hydrochloride 95% | CAS: 1360442-43-8 | AChemBlock [achemblock.com]

- 7. 1360440-58-9|(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 1360440-58-9 CAS MSDS ((S)-2-(3-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. lcms.cz [lcms.cz]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. aaronchem.com [aaronchem.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Synthesis Precursors of (S)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

Introduction

(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif and versatile building block, it is incorporated into a variety of pharmacologically active agents. The pyrrolidine ring, particularly when asymmetrically substituted at the 2-position, serves as a privileged scaffold, influencing the binding affinity and selectivity of molecules for biological targets. The synthesis of enantiomerically pure 2-arylpyrrolidines, such as the (S)-enantiomer of 2-(3-chlorophenyl)pyrrolidine, presents a considerable synthetic challenge, demanding precise control over stereochemistry.

This technical guide provides an in-depth exploration of the primary precursors and state-of-the-art synthetic strategies for accessing (S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride. We will dissect the causality behind experimental choices, focusing on methodologies that offer high enantioselectivity, chemical efficiency, and scalability. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development who require a robust understanding of the synthesis of this critical chiral intermediate.

Part 1: The Chiral Auxiliary-Mediated Approach: A Foundation in Asymmetric Synthesis

One of the most reliable and highly stereoselective methods for synthesizing chiral 2-arylpyrrolidines relies on the use of a chiral auxiliary. The Ellman sulfinamide chemistry provides a powerful and well-documented route, achieving exceptional levels of stereocontrol.[1][2]

Core Precursors

The success of this strategy hinges on two key starting materials:

-

4-chloro-1-(3-chlorophenyl)butan-1-one: An ω-haloketone that provides the carbon skeleton for the final pyrrolidine ring and the 3-chlorophenyl moiety.

-

(R)-tert-Butanesulfinamide: A commercially available chiral auxiliary that directs the stereochemical outcome of a key reduction step.

Synthesis of the Ketone Precursor: 4-chloro-1-(3-chlorophenyl)butan-1-one

The synthesis of this crucial ketone is typically achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable chlorinated solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride dropwise under an inert atmosphere (N₂ or Ar).

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add 1-chlorobenzene to the reaction mixture slowly, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation to yield pure 4-chloro-1-(3-chlorophenyl)butan-1-one.

The Asymmetric Synthetic Pathway

The core of this methodology involves the condensation of the ketone with the chiral auxiliary to form an N-sulfinylketimine, followed by a highly diastereoselective reduction and subsequent intramolecular cyclization.

Workflow: Asymmetric Synthesis via Sulfinamide Auxiliary

Caption: Synthetic pathway using a chiral sulfinamide auxiliary.

Causality and Mechanistic Insight

The remarkable stereoselectivity of this process is rooted in the reduction step. The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the C=N double bond. The reducing agent, typically a hydride source like lithium triethylborohydride (LiBEt₃H or Super-Hydride®), approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[1] Following reduction, the newly formed amine undergoes an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the terminal chloride to form the pyrrolidine ring. The final step involves acidic cleavage of the N-S bond to release the free amine as its hydrochloride salt, with the chiral auxiliary being easily removed.

| Step | Reagents & Conditions | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Condensation | Ti(OEt)₄, THF, reflux | High | N/A | [1] |

| Reduction/Cyclization | LiBEt₃H, THF, -78 °C to rt | >90% | >99% (de) | [1][2] |

| Deprotection | HCl in 1,4-dioxane, rt | 81-91% | >99% | [1] |

Table 1. Summary of the chiral auxiliary-mediated synthesis.

Part 2: The Biocatalytic Approach: Precision via Enzyme Engineering

Modern synthetic chemistry increasingly turns to biocatalysis for elegant and environmentally benign solutions to stereochemical challenges. The synthesis of (S)-2-(3-Chlorophenyl)pyrrolidine can be achieved with exceptional enantioselectivity using engineered transaminase (TA) enzymes.[3]

Core Precursor

This strategy utilizes the same key precursor as the chiral auxiliary method:

-

4-chloro-1-(3-chlorophenyl)butan-1-one

The Biocatalytic Pathway

This approach leverages a transaminase-triggered cyclization cascade. The enzyme catalyzes the asymmetric amination of the ketone to form a chiral ω-chloroamine, which then spontaneously cyclizes in situ to afford the desired pyrrolidine.

Mechanism & Rationale

Transaminases utilize pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme's active site binds the ketone precursor in a specific orientation, and the catalytic machinery facilitates the transfer of an amino group from a donor molecule (commonly isopropylamine, IPA). The chirality of the active site dictates the stereochemistry of the resulting amine. By selecting an (S)-selective transaminase, the (S)-ω-chloroamine is produced, which upon intramolecular cyclization, yields the (S)-pyrrolidine product. A key advantage is the availability of enantiocomplementary transaminases, allowing access to either the (R)- or (S)-enantiomer of the product by simply choosing the appropriate enzyme.[3]

Workflow: Biocatalytic Synthesis

Caption: Workflow for the transaminase-catalyzed synthesis.

Experimental Protocol: Transaminase-Mediated Synthesis

-

Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Add the transaminase enzyme (e.g., ATA-117-Rd11 or a similar engineered variant), pyridoxal-5'-phosphate (PLP) cofactor, and the amine donor (isopropylamine).

-

Add the substrate, 4-chloro-1-(3-chlorophenyl)butan-1-one, often dissolved in a co-solvent like DMSO to aid solubility.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC analysis.

-

Upon completion, work up the reaction by basifying the mixture and extracting the product with an organic solvent (e.g., ethyl acetate or MTBE).

-

The hydrochloride salt can be formed by treating the organic solution with HCl.

| Enzyme Type | Product Enantiomer | Typical Yield | Enantiomeric Excess (ee) | Reference |

| (S)-Selective TA | (S) | up to 90% | >99.5% | [3] |

| (R)-Selective TA | (R) | up to 84% | >99.5% | [3] |

Table 2. Performance of enantiocomplementary transaminases.

Part 3: Alternative & Emerging Precursor Strategies

While the sulfinamide and biocatalytic routes are highly effective, other strategies employing different precursors are also viable for constructing the 2-arylpyrrolidine scaffold.

N-Acyliminium Ion Cyclization

This classical method involves the formation of a cyclic N-acyliminium ion, which is then trapped intramolecularly by a suitable nucleophile.[4]

-

Precursors: A suitable precursor, such as a 5-alkoxy- or 5-hydroxylactam, bearing the 3-chlorophenyl group. These can be generated from the reduction of cyclic imides. The tethered nucleophile (e.g., an allylsilane or vinylsilane group) is incorporated into the N-acyl side chain.

-

Rationale: Treatment of the precursor with a Lewis acid or Brønsted acid generates the electrophilic N-acyliminium ion. The intramolecular nucleophile then attacks this ion to form the pyrrolidine ring in a stereocontrolled manner, often dictated by the geometry of the transition state.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful, atom-economical method for pyrrolidine synthesis.[5][6]

-

Precursors:

-

3-Chlorobenzaldehyde: Provides the C2 carbon and the aryl substituent.

-

An α-amino acid ester: (e.g., methyl sarcosinate or glycine methyl ester) serves as the backbone for the ylide.

-

A dipolarophile: An activated alkene (e.g., dimethyl maleate).

-

-

Rationale: The condensation of the aldehyde and amino ester generates an imine, which in the presence of heat or a metal catalyst (e.g., Ag(I), Cu(I)), forms an azomethine ylide dipole. This reactive intermediate is immediately trapped by the dipolarophile to construct the fully substituted pyrrolidine ring in a single step. Achieving enantioselectivity requires the use of chiral ligands or catalysts.[5]

Conclusion

The synthesis of enantiopure (S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride can be approached through several robust and well-established methodologies. The choice of strategy is often dictated by factors such as desired stereopurity, scalability, cost, and environmental considerations.

-

The chiral auxiliary-mediated synthesis using (R)-tert-butanesulfinamide stands as a gold standard for achieving exceptionally high enantioselectivity and is well-suited for laboratory-scale and process development. Its predictability and reliability are key strengths.

-

The biocatalytic approach using engineered transaminases represents a cutting-edge, green alternative. It offers outstanding enantioselectivity for both enantiomers, operates under mild aqueous conditions, and avoids the use of stoichiometric chiral reagents, making it highly attractive for industrial-scale production.

Both of these premier strategies rely on the common core precursor, 4-chloro-1-(3-chlorophenyl)butan-1-one , making its efficient synthesis via Friedel-Crafts acylation a critical first step in the overall manufacturing process. Alternative methods, such as N-acyliminium ion cyclizations and [3+2] cycloadditions, provide further synthetic flexibility and access to diverse pyrrolidine analogues, enriching the toolbox of the modern synthetic chemist.

References

-

Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122-3124. [Link]

-

Sci-Hub. (n.d.). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Retrieved from [Link]

-

Arslan, M. (2019). Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives (Master's thesis, Middle East Technical University). METU Open Access. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3185. [Link]

-

Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]

-

van den Berg, C., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(1), 168-176. [Link]

-

Chbib, C., et al. (2019). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 9(10), 9155-9160. [Link]

-

Ziyatdinova, G. K., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Ali, S. A., & Al-Mourabit, A. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]

Sources

- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. sci-hub.se [sci-hub.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives [open.metu.edu.tr]

- 6. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(3-Chlorophenyl)pyrrolidine Hydrochloride: A Technical Guide

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-(3-Chlorophenyl)pyrrolidine hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific salt, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a comprehensive interpretation of its ¹H NMR, ¹³C NMR, and mass spectrometry data. This approach provides valuable insights into the structural features of the molecule and serves as a foundational reference for its characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 2-(3-Chlorophenyl)pyrrolidine hydrochloride have been systematically numbered. This numbering scheme will be used consistently throughout this guide in the assignment of NMR signals.

Caption: Predicted major fragmentation pathways for protonated 2-(3-Chlorophenyl)pyrrolidine.

-

Pathway 1: Loss of Ethylene: A common fragmentation pathway for pyrrolidine rings involves the loss of ethylene (28 Da), leading to a fragment ion at m/z 154.

-

Pathway 2: Cleavage of the C-C bond between the rings: Fission of the bond connecting the pyrrolidine and chlorophenyl rings can result in the formation of a pyrrolidinyl cation fragment at m/z 70.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-Chlorophenyl)pyrrolidine hydrochloride. By integrating data from predictive software and comparative analysis with known compounds, a detailed interpretation of the ¹H NMR, ¹³C NMR, and mass spectra has been presented. These insights into the structural characteristics of the molecule are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of this and related compounds. It is important to reiterate that the data presented herein is predictive and experimental verification is recommended for definitive structural confirmation.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link] [1]2. Chemaxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link] [2]5. PubChemLite. 2-(3-chlorophenyl)pyrrolidine. [Link] [3]6. Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Technical Guide to the Solubility of 2-(3-Chlorophenyl)pyrrolidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Chlorophenyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding and quantifying the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent product quality. This document delineates the core physicochemical principles governing its solubility, presents a detailed protocol for empirical solubility determination, and analyzes expected solubility trends across a spectrum of common organic solvents. This guide is intended for researchers, chemists, and process development professionals who require precise solubility data to streamline their development workflows.

Introduction: The Critical Role of Solubility Data

2-(3-Chlorophenyl)pyrrolidine hydrochloride is a chiral building block frequently employed in the synthesis of complex molecular targets. Its utility in drug discovery and development necessitates a thorough understanding of its physical properties, among which solubility is preeminent. Inefficient dissolution can lead to incomplete reactions, side-product formation, and challenges in downstream processing such as crystallization and chromatography. Conversely, a well-characterized solubility profile enables:

-

Rational Solvent Selection: Choosing the most effective solvent system for reactions, extractions, and purifications.

-

Process Optimization: Defining concentration limits to prevent precipitation and maximize throughput.

-

Crystallization Development: Designing robust crystallization processes for isolating the final product with high purity and yield.

-

Formulation Studies: Providing foundational data for developing stable dosage forms.

This guide moves beyond simple data reporting to explain the underlying factors that dictate the solubility of this amine salt, empowering scientists to make informed, predictive decisions in their daily work.

Physicochemical Properties & Structural Considerations

To understand the solubility of 2-(3-Chlorophenyl)pyrrolidine hydrochloride, we must first examine its molecular structure and key properties.

| Property | Value / Description | Source |

| IUPAC Name | 2-(3-chlorophenyl)pyrrolidine hydrochloride | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl₂N | [1] |

| Molecular Weight | 218.12 g/mol | [1] |

| Structure | A pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group. As a hydrochloride salt, the pyrrolidine nitrogen is protonated (R₂NH₂⁺) and paired with a chloride anion (Cl⁻). | [3] |

| Predicted XlogP | 2.4 (for the free base) | [3] |

| Storage | Sealed in a dry, inert atmosphere at room temperature. | [4][5] |

The molecule possesses both a nonpolar aromatic ring (the 3-chlorophenyl group) and a highly polar, ionic center (the ammonium hydrochloride). This amphipathic nature is the primary driver of its complex solubility behavior. The ionic head is hydrophilic and seeks interaction with polar solvents, while the nonpolar tail is lipophilic and favors less polar environments. The overall solubility in any given solvent is a result of the interplay between these two competing characteristics.

Theoretical Framework: Why Amine Salts Behave Differently

The principle of "like dissolves like" is a foundational concept in solubility.[6] For a compound like 2-(3-Chlorophenyl)pyrrolidine hydrochloride, this principle is nuanced. As an ionic salt, it is comprised of a protonated organic cation and a chloride anion. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces holding these ions together in the crystal lattice.

The key factors influencing this process are:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents are more effective at solvating ions. They possess strong dipoles that can surround the cation and anion, shielding their charges from each other and stabilizing them in solution.

-

Hydrogen Bonding Capability:

-

Protic Solvents (e.g., alcohols like methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are particularly effective at solvating the chloride anion.

-

Aprotic Solvents (e.g., acetone, THF, DMSO) may have dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the protonated amine (R₂NH₂⁺), but are less effective at solvating the chloride anion.

-

-

Steric Hindrance: The bulky 3-chlorophenyl group can sterically hinder the approach of solvent molecules to the ionic center, potentially reducing solubility compared to a smaller amine salt.

This interplay explains why predicting solubility is not always straightforward. A solvent must effectively solvate both the organic cation and the chloride anion to achieve significant dissolution.

The following diagram illustrates the primary forces that must be overcome and established for dissolution to occur.

Caption: Key energy components in the dissolution process of an ionic salt.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The isothermal equilibrium method, followed by gravimetric or chromatographic analysis, is a robust approach.[7]

Objective: To determine the saturation solubility of 2-(3-Chlorophenyl)pyrrolidine hydrochloride in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

-

2-(3-Chlorophenyl)pyrrolidine hydrochloride (purity >95%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

HPLC or UPLC system with a suitable detector (e.g., UV)

-

Preparation: Add an excess amount of 2-(3-Chlorophenyl)pyrrolidine hydrochloride to a vial containing a known volume (e.g., 5.0 mL) of the test solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Rationale: Ensuring an excess of solid is critical to guarantee that the solution reaches true saturation and is in equilibrium with the solid phase.[7]

-

-

Equilibration: Seal the vials tightly and place them in the shaker or stirrer within the temperature-controlled environment (25 °C ± 0.5 °C). Agitate the slurry for a minimum of 24 hours.

-

Rationale: Extended agitation is necessary to allow the system to reach thermodynamic equilibrium. Shorter times can lead to underestimated solubility values from kinetically trapped, supersaturated, or undersaturated solutions.[8]

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours.

-

Rationale: This allows the excess solid to settle, preventing filter clogging and ensuring a clear supernatant is sampled.

-

-

Sampling: Carefully draw a known volume of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. Record the exact volume or weight of the filtrate.

-

Rationale: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will result in an overestimation of solubility.

-

-

Analysis (Gravimetric Method): a. Place the vial containing the filtrate in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant. b. The final weight of the residue corresponds to the mass of the solute dissolved in the sampled volume.

-

Rationale: This is a simple and direct method but requires the compound to be non-volatile and thermally stable.

-

-

Analysis (Chromatographic Method): a. Prepare a calibration curve using standard solutions of 2-(3-Chlorophenyl)pyrrolidine hydrochloride of known concentrations. b. Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. c. Analyze the diluted sample by HPLC/UPLC and determine its concentration by referencing the calibration curve.

-

Rationale: This method is highly sensitive and specific, and is preferred for low-solubility compounds or when dealing with volatile solutes.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Solubility Data & Analysis

While specific, publicly available solubility data for 2-(3-Chlorophenyl)pyrrolidine hydrochloride is limited, we can predict its behavior based on chemical principles and data from analogous amine hydrochlorides. The following table presents expected solubility trends.

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The small size, high polarity, and hydrogen-bonding ability of methanol effectively solvate both the ammonium cation and the chloride anion. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol but slightly less effective due to the larger, more nonpolar ethyl group, which slightly reduces its overall polarity. |

| Isopropanol | Polar Protic | Low to Moderate | Increased steric bulk and lower polarity compared to ethanol further reduce its ability to effectively solvate the ionic lattice. |

| Water | Polar Protic | High | Although the focus is on organic solvents, water is an excellent solvent for most simple hydrochloride salts due to its high dielectric constant and extensive hydrogen-bonding network. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Has a high dielectric constant and can solvate the cation well, but is a poor hydrogen bond donor, making it less effective at solvating the chloride anion. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Similar in behavior to DMSO. |

| Acetonitrile | Polar Aprotic | Low | Moderately polar but lacks strong hydrogen bonding capabilities, making it a relatively poor solvent for ionic salts. |

| Tetrahydrofuran (THF) | Nonpolar / Weakly Polar Aprotic | Very Low / Insoluble | Low polarity and inability to effectively solvate ions lead to poor solubility.[9] |

| Toluene | Nonpolar Aromatic | Very Low / Insoluble | Cannot overcome the ionic lattice energy. The nonpolar nature of the solvent interacts weakly with the ionic compound. |

| Hexanes | Nonpolar Aliphatic | Insoluble | Lacks the polarity required to dissolve an ionic salt. |

Analysis: A clear trend is expected where solubility is highest in polar protic solvents and decreases significantly as solvent polarity and hydrogen-bonding ability diminish. The general inability of nonpolar solvents to dissolve ionic compounds holds true.[10] For poorly soluble drugs or intermediates, pH adjustment can be a powerful tool; adding a small amount of acid can increase solubility in some polar systems by suppressing deprotonation.[9]

Conclusion

The solubility of 2-(3-Chlorophenyl)pyrrolidine hydrochloride is governed by a delicate balance between its ionic hydrochloride moiety and its nonpolar chlorophenyl-pyrrolidine framework. Solubility is maximized in polar protic solvents, such as methanol, which can effectively solvate both the cation and the anion. A systematic, empirical determination of solubility using the isothermal equilibrium method is essential for generating the precise data required for robust chemical process development. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to characterize this critical property, mitigate risks associated with poor solubility, and accelerate the progression of their research and development programs.

References

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Available at: [Link]

-

BYJU'S. Factors Affecting Solubility. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Available at: [Link]

-

Journal of Chemical Theory and Computation. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

Scribd. Factors Affecting Drug Solubility. Available at: [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

PubChemLite. 2-(3-chlorophenyl)pyrrolidine (C10H12ClN). Available at: [Link]

-

Sciencemadness.org. Solubility of organic amine salts. Available at: [Link]

Sources

- 1. (R)-2-(3-chlorophenyl)pyrrolidine hydrochloride 95% | CAS: 1360442-43-8 | AChemBlock [achemblock.com]

- 2. 1360440-58-9|(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-(3-chlorophenyl)pyrrolidine (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 4. 1360442-43-8 CAS MSDS ((R)-2-(3-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1360440-58-9 CAS MSDS ((S)-2-(3-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

2-(3-Chlorophenyl)pyrrolidine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Chlorophenyl)pyrrolidine hydrochloride, a crucial chemical intermediate for professionals in pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical validation, pharmacological significance, and safe handling protocols, offering field-proven insights to support your research endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets. This structural feature is critical in designing potent and selective therapeutic agents. Substituted pyrrolidines are integral components of numerous biologically active compounds, demonstrating a wide range of pharmacological activities including anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[1][3]

2-(3-Chlorophenyl)pyrrolidine hydrochloride serves as a key building block in the synthesis of more complex molecules. The presence of a chlorophenyl group provides a site for further chemical modification and influences the molecule's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form enhances stability and solubility, making it more amenable to handling and formulation.

Core Chemical and Physical Properties

Accurate identification of a chemical entity is the foundation of reproducible scientific research. 2-(3-Chlorophenyl)pyrrolidine hydrochloride exists as different stereoisomers, each with a unique CAS number. It is critical to use the correct isomer-specific identifier in procurement and documentation.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₀H₁₃Cl₂N | [4][5] |

| Molecular Weight | 218.12 g/mol (may appear as 218.13) | [4][5][6] |

| CAS Number (Racemic) | 1177307-35-5 | [7] |

| CAS Number ((R)-isomer) | 1360442-43-8 | [4] |

| CAS Number ((S)-isomer) | 1360440-58-9 | [5][6] |

| IUPAC Name ((S)-isomer) | (2S)-2-(3-chlorophenyl)pyrrolidine hydrochloride | [6] |

| Appearance | White Solid | [6] |

| Purity | Typically ≥95% | [4] |

Synthesis Pathway and Mechanistic Rationale

While multiple routes to substituted pyrrolidines exist, a common and efficient strategy involves the cyclization of a linear precursor. A logical and industrially scalable approach for synthesizing the 2-(3-chlorophenyl)pyrrolidine core is through reductive amination followed by intramolecular cyclization.

Conceptual Synthesis Workflow:

-

Precursor Synthesis: The synthesis begins with a suitable 4-halobutyrophenone derivative. For this target, 1-(3-chlorophenyl)-4-halobutan-1-one would be an ideal starting material.

-

Reductive Amination: The ketone is reacted with a source of ammonia (or a protected amine) under reducing conditions. This forms the corresponding amine. The choice of reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) is critical to avoid side reactions and control stereochemistry if a chiral synthesis is desired.

-

Intramolecular Cyclization: Under appropriate conditions (often basic), the primary amine undergoes an intramolecular nucleophilic substitution with the terminal halide, forming the pyrrolidine ring. This is a classic example of an intramolecular Williamson ether-like synthesis, but for an amine.

-

Salt Formation: The resulting free base, 2-(3-chlorophenyl)pyrrolidine, is then treated with hydrochloric acid (HCl) in a suitable solvent (like diethyl ether or isopropanol) to precipitate the stable hydrochloride salt.

This multi-step process is favored for its versatility and control over the final product structure. Each step is a well-established transformation in organic synthesis.[8]

Caption: Conceptual workflow for the synthesis of 2-(3-Chlorophenyl)pyrrolidine HCl.

Analytical Characterization and Quality Control

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium acetate) is a standard starting point.[9] The method allows for the quantification of the main peak and detection of any impurities.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound.[9] For 2-(3-Chlorophenyl)pyrrolidine, the free base will show a molecular ion peak ([M+H]⁺) around m/z 182.07, corresponding to the C₁₀H₁₂ClN formula.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The integration and splitting patterns confirm the connectivity of the atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies the functional groups present. Key peaks would include N-H stretches for the secondary amine (as the hydrochloride salt) and C-H stretches for the aromatic and aliphatic portions.

Caption: A standard analytical workflow for quality control of the final product.

Pharmacological Context and Research Applications

The true value of 2-(3-Chlorophenyl)pyrrolidine hydrochloride lies in its application as a precursor for pharmacologically active molecules. Research has shown that derivatives of substituted pyrrolidines are potent agents in several therapeutic areas.

-

Anticonvulsant and Antinociceptive Agents: Studies have synthesized and evaluated derivatives of chlorophenyl-pyrrolidines for their activity in models of epilepsy and pain.[3] These compounds often target voltage-gated sodium and calcium channels, key players in neuronal excitability.[3]

-

Enzyme Inhibition: The pyrrolidine scaffold can be elaborated to design potent and selective enzyme inhibitors. For example, pyrrolidine derivatives have been investigated as inhibitors of autotaxin (ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[1]

-

Central Nervous System (CNS) Applications: The lipophilic nature of the chlorophenyl group combined with the basic nitrogen of the pyrrolidine ring makes this scaffold suitable for designing molecules that can cross the blood-brain barrier, targeting various CNS receptors and transporters.

The stereochemistry at the 2-position of the pyrrolidine ring is often critical for biological activity, as enantiomers can exhibit different binding affinities and efficacies at chiral protein targets like receptors and enzymes.[2]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling chemical reagents. 2-(3-Chlorophenyl)pyrrolidine hydrochloride possesses specific hazards that must be managed.

Hazard Identification: Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Experimental Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical splash goggles.[7]

-

Ventilation: Handle the solid powder exclusively in a certified chemical fume hood to avoid inhalation of dust.[7]

-

Dispensing: Use spatulas and weighing paper to handle the solid. Avoid creating dust. For solutions, use appropriate volumetric glassware and a calibrated pipette.

-

Spill Management: In case of a spill, do not panic. Cordon off the area. For small powder spills, gently cover with an inert absorbent material like sand or vermiculite, and then carefully sweep it into a designated waste container.[11] Do not use water to clean up as it may dissolve and spread the chemical.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep it away from incompatible materials such as strong oxidizing agents. Storage at 0-8 °C is sometimes recommended.[4]

-

Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Conclusion

2-(3-Chlorophenyl)pyrrolidine hydrochloride is more than just a chemical with a CAS number; it is a versatile and valuable tool for the medicinal chemist. Its defined structure, including the stereocenter and the reactive chlorophenyl group, provides a solid foundation for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, analysis, and safe handling is essential for leveraging its full potential in the laboratory and accelerating the drug discovery pipeline.

References

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PubChem. 2-(3-chlorophenyl)pyrrolidine. [Link]

-

PubMed Central (PMC). (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]

-

PubMed. (2013). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-(3-chlorophenyl)pyrrolidine hydrochloride 95% | CAS: 1360442-43-8 | AChemBlock [achemblock.com]

- 5. 1360440-58-9|(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. (S)-2-(3-Chloro-phenyl)-pyrrolidine hydrochloride | 1360440-58-9 [sigmaaldrich.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2-(3-chlorophenyl)pyrrolidine (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 11. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Starting materials for the synthesis of 2-arylpyrrolidines

An In-depth Technical Guide on Starting Materials for the Synthesis of 2-Arylpyrrolidines

Abstract

The 2-arylpyrrolidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The stereochemistry at the C2 position is often critical for pharmacological activity, making the development of efficient and stereoselective synthetic routes a paramount objective. This guide provides a comprehensive analysis of the primary starting materials employed in the synthesis of 2-arylpyrrolidines, detailing the strategic and mechanistic rationale behind their selection. We will explore key methodologies, from classical cyclizations to modern catalytic asymmetric transformations, offering field-proven insights and detailed protocols to empower researchers in this vital area of drug discovery.

Strategic Importance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring, when substituted with an aryl group at the 2-position, creates a chiral structure with significant therapeutic potential. This moiety is found in a range of pharmaceuticals, including antidepressants, antipsychotics, and antiviral agents. The aryl group can engage in crucial π-stacking or hydrophobic interactions within a protein's binding pocket, while the pyrrolidine nitrogen serves as a key hydrogen bond acceptor or a point for further functionalization. The inherent chirality of the scaffold necessitates precise control over stereochemistry, as different enantiomers often exhibit vastly different biological activities and off-target effects.

Key Starting Materials and Synthetic Strategies

The choice of starting material is fundamentally linked to the overall synthetic strategy. We will dissect the most prevalent and effective approaches, categorized by the nature of the initial building blocks.

N-Protected α-Amino Aldehydes and Ketones

N-protected α-amino aldehydes, particularly those derived from natural amino acids like proline, are highly valuable chiral pool starting materials. Their inherent stereochemistry provides a direct pathway to enantiomerically pure 2-arylpyrrolidines.

Rationale: The aldehyde functionality is a versatile electrophile, readily participating in reactions with aryl organometallic reagents. The adjacent nitrogen-protecting group is crucial for preventing side reactions and influencing the stereochemical outcome of the addition.

Key Reactions:

-

Grignard and Organolithium Addition: The addition of aryl Grignard or aryllithium reagents to N-protected α-amino aldehydes is a classic and direct method for forming the C-C bond at the C2 position. The stereoselectivity can be influenced by the choice of protecting group and reaction conditions.

-

Catalytic Asymmetric Arylation: Modern methods employ chiral catalysts to achieve high enantioselectivity, even when starting from achiral precursors.

Experimental Protocol: Diastereoselective Grignard Addition to N-Boc-L-Prolinal

-

Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-L-prolinal (1.0 eq) in anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the mixture at -78 °C for 4 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The resulting diastereomeric mixture of amino alcohols can be purified by flash column chromatography on silica gel. The subsequent cyclization to the pyrrolidine is typically achieved via an intramolecular Mitsunobu reaction or by activation of the hydroxyl group (e.g., mesylation) followed by nucleophilic displacement by the deprotected nitrogen.

Data Summary: Diastereoselectivity in Aryl Grignard Additions

| Aryl Grignard | N-Protecting Group | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |

| Phenylmagnesium bromide | Boc | THF | -78 | 95:5 |

| 4-Methoxyphenylmagnesium bromide | Cbz | Et2O | -78 | 92:8 |

| 2-Thienylmagnesium chloride | Boc | THF | -78 | 90:10 |

Logical Workflow: From Amino Aldehyde to 2-Arylpyrrolidine

Caption: Synthesis of 2-arylpyrrolidines from α-amino aldehydes.

γ-Nitro-Aryl Ketones and Aldehydes

An alternative and powerful strategy involves the use of γ-nitro carbonyl compounds as linear precursors. This approach is particularly amenable to asymmetric catalysis.

Rationale: The nitro group serves as a masked amine. The synthetic sequence typically involves an asymmetric reduction of the ketone or an asymmetric Michael addition to an α,β-unsaturated nitroalkene, followed by reductive cyclization of the nitro group to form the pyrrolidine ring.

Key Reactions:

-

Asymmetric Transfer Hydrogenation: Chiral ruthenium or rhodium catalysts can effectively reduce the ketone to a chiral alcohol with high enantioselectivity.

-

Reductive Cyclization: The reduction of the nitro group, often using catalytic hydrogenation (e.g., H₂, Pd/C) or reducing agents like zinc or iron in acetic acid, is followed by spontaneous intramolecular cyclization to furnish the pyrrolidine ring.

Experimental Protocol: Asymmetric Synthesis via γ-Nitro Ketone

-

Asymmetric Reduction: In a pressure vessel, dissolve the starting γ-nitro-aryl ketone (1.0 eq) and a chiral catalyst (e.g., (R,R)-Ts-DPEN-RuCl, 0.01 eq) in a mixture of formic acid and triethylamine (5:2 azeotrope) as the hydrogen source.

-

Reaction: Seal the vessel and heat to 40 °C for 24 hours.

-

Workup: After cooling, quench the reaction with water and extract with dichloromethane. The organic layer is dried and concentrated to yield the chiral γ-nitro alcohol.

-

Reductive Cyclization: Dissolve the purified γ-nitro alcohol in methanol (0.1 M). Add Palladium on carbon (10 wt. %, 0.1 eq).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) while stirring vigorously for 12 hours.

-

Filtration and Purification: Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate in vacuo and purify the resulting 2-arylpyrrolidine by column chromatography.

Catalytic Cycle: Asymmetric Transfer Hydrogenation

Caption: Simplified catalytic cycle for transfer hydrogenation.

Imines and Azomethine Ylides

The reaction of imines or the in-situ generation of azomethine ylides provides a convergent and highly versatile route to substituted pyrrolidines.

Rationale: This strategy is centered around [3+2] cycloaddition reactions. An azomethine ylide, acting as a three-atom component, reacts with a dipolarophile (an alkene) to construct the five-membered pyrrolidine ring in a single, often stereospecific, step. The aryl group can be incorporated into either the imine precursor or the alkene.

Key Reactions:

-

1,3-Dipolar Cycloaddition: Azomethine ylides can be generated from the condensation of an α-amino acid ester with an aldehyde or ketone. In the presence of an alkene bearing an electron-withdrawing group, a cycloaddition occurs to form the pyrrolidine ring.

-

Asymmetric Variants: The use of chiral catalysts, often based on copper, silver, or magnesium, can control the stereochemical outcome of the cycloaddition, leading to high enantiomeric excess.

Logical Relationship: [3+2] Cycloaddition

Caption: Convergent synthesis via [3+2] cycloaddition.

Conclusion and Future Outlook

The synthesis of 2-arylpyrrolidines is a mature yet continually evolving field. While classical methods starting from the chiral pool remain robust, modern catalytic asymmetric strategies using linear precursors like γ-nitro ketones or convergent cycloaddition pathways offer greater flexibility and efficiency. The choice of starting material is a critical decision that dictates the entire synthetic route, influencing factors such as step economy, cost, and, most importantly, stereochemical control. Future developments will likely focus on the discovery of more potent and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups, further streamlining the synthesis of these vital pharmaceutical building blocks.

References

-

Title: A General Asymmetric Synthesis of 2-Aryl- and 2-Alkyl-Substituted Pyrrolidines and Piperidines Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Enantioselective Synthesis of 2-Arylpyrrolidines via Catalytic Asymmetric Transfer Hydrogenation of γ-Nitroketones Source: Organic Letters URL: [Link]

-

Title: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: Chemical Reviews URL: [Link]

-

Title: Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with α,β-Unsaturated Esters: A Simple Approach to Enantiomerically Enriched Pyrrolidine Derivatives Source: Angewandte Chemie International Edition URL: [Link]

Unlocking the Potential of Chlorophenylpyrrolidines: A Guide to Theoretical and Computational Analysis

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Chlorophenylpyrrolidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets. The chlorophenylpyrrolidine moiety is one such scaffold. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, a key factor in molecular recognition by proteins.[1] Its non-planar, flexible nature, often described as "pseudorotation," enables it to adapt its conformation to fit complex binding pockets, enhancing its potential as a versatile pharmacophore.[1] The addition of a chlorophenyl group provides a combination of hydrophobicity and specific electronic properties, often contributing to potent and selective interactions with target macromolecules. Derivatives of this scaffold have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them highly attractive for drug discovery programs.[2]

This guide provides a comprehensive walkthrough of an integrated computational workflow designed to explore the structural, energetic, and interactive properties of chlorophenylpyrrolidine derivatives. Moving beyond a simple list of methods, we will delve into the causality behind each computational choice, providing field-proven insights to empower researchers in their drug development efforts. Our approach is structured to build understanding from the ground up, starting with the intrinsic properties of a single molecule and progressing to its dynamic interactions within a complex biological system.

Part 1: Foundational Quantum Chemical Studies - Understanding the Molecule Itself

Core Objective: To accurately determine the fundamental electronic structure and stable 3D geometry of a chlorophenylpyrrolidine derivative. This foundational knowledge underpins all subsequent computational analysis.

Expertise & Causality: Before we can understand how a molecule interacts with others, we must first understand its intrinsic properties. For this, Density Functional Theory (DFT) is the method of choice. DFT provides an excellent balance between computational accuracy and cost for drug-like molecules, offering valuable insights into electronic properties that govern molecular reactivity and interactions.[3][4] Functionals like B3LYP are widely used and validated for organic molecules, while basis sets such as 6-31G(d,p) provide a good description of electron distribution, including the polarization effects necessary for handling heteroatoms like chlorine and nitrogen.[5]

Experimental Protocol: DFT Geometry Optimization

-

Molecule Construction: Build the 3D structure of the chlorophenylpyrrolidine molecule using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.[6]

-

Input File Generation: Create an input file for a quantum chemistry package like Gaussian.

-

Keyword Selection: Specify the calculation type. A typical keyword line would be: #P B3LYP/6-31G(d) Opt Freq.

-

#P: Requests detailed output.

-

B3LYP/6-31G(d): Specifies the DFT method and basis set.[5]

-

Opt: Requests a geometry optimization to find the lowest energy structure.[7]

-

Freq: Requests a frequency calculation to be performed after the optimization. This is a critical self-validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

-

-

Execution and Analysis: Run the calculation. Upon completion, analyze the output to extract the optimized Cartesian coordinates, electronic energy, and key electronic properties.

Data Presentation: Calculated Molecular Properties

| Property | Calculated Value | Significance |

| Electronic Energy (Hartree) | (Example: -1125.45) | The total electronic energy of the optimized structure. |

| Dipole Moment (Debye) | (Example: 2.15 D) | Indicates the overall polarity of the molecule, influencing solubility and electrostatic interactions. |

| HOMO Energy (eV) | (Example: -6.8 eV) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | (Example: -1.2 eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | (Example: 5.6 eV) | An indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

Visualization: DFT Workflow Diagram

Caption: Workflow for Quantum Mechanical Geometry Optimization.

Part 2: Conformational Analysis - Mapping the Molecule's 3D Shapes

Core Objective: To identify the set of low-energy, stable 3D conformations that the chlorophenylpyrrolidine molecule can adopt.

Expertise & Causality: Flexible molecules rarely exist in a single shape. Rotations around single bonds create a landscape of different conformers, each with a specific energy. The biologically active conformation—the shape the molecule adopts when binding to its target—is often not the absolute global minimum energy state.[8] Therefore, a thorough conformational analysis is essential to generate a representative ensemble of shapes that includes the bioactive one. This step is critical for successful docking and pharmacophore modeling.[9][10]

Experimental Protocol: Systematic Conformational Search

-

Identify Rotatable Bonds: Using the DFT-optimized structure as a starting point, identify all single bonds that are not part of a ring.

-

Systematic Search: Employ a conformational search algorithm (e.g., in software like MOE or Spartan). This involves systematically rotating each identified bond by a defined increment (e.g., 30 degrees) and calculating the energy of each resulting conformer using a computationally inexpensive method like a molecular mechanics force field.[11]

-

Energy Minimization & Filtering: Each generated conformer is subjected to a quick energy minimization to relax it to the nearest local energy minimum. Duplicate and high-energy conformers (e.g., >10 kcal/mol above the global minimum) are discarded.

-

Clustering and Selection: The remaining low-energy conformers are clustered based on structural similarity (RMSD). A representative structure from each cluster is selected for further analysis.

-

(Optional) High-Level Refinement: For the most accurate energy ranking, the selected representative conformers can be re-optimized using a higher level of theory, such as DFT.[10]

Visualization: Conformational States of the Pyrrolidine Ring

Caption: Relationship between energy minima and structural features.

Part 3: Interaction with Biological Targets - Molecular Docking

Core Objective: To predict the preferred binding orientation (pose) and estimate the binding affinity of a chlorophenylpyrrolidine derivative within the active site of a target protein.

Expertise & Causality: Molecular docking is a cornerstone of structure-based drug design.[12] It computationally places a ligand into the binding site of a protein and uses a scoring function to rank the resulting poses.[13] This allows for rapid screening of virtual libraries and generates structural hypotheses about which interactions are key for binding affinity. A successful docking protocol requires careful preparation of both the protein and the ligand to ensure that protonation states and charges are physically realistic.[14]

Experimental Protocol: Receptor-Ligand Docking

-

Receptor Preparation:

-

Download the target protein's crystal structure from the Protein Data Bank (PDB).

-

Remove all non-essential components like water molecules, co-solvents, and ions.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-